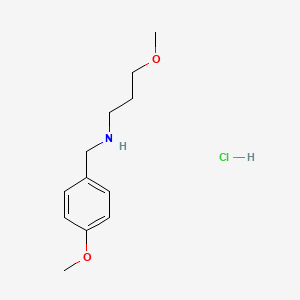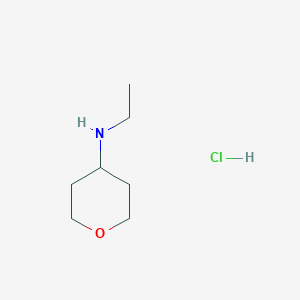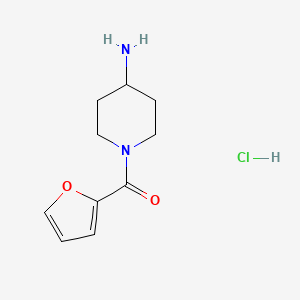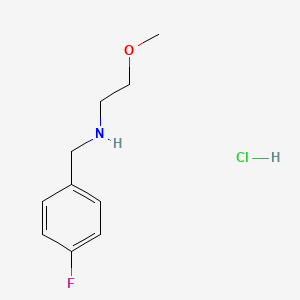![molecular formula C10H17ClN2O B3086318 2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride CAS No. 1158735-57-9](/img/structure/B3086318.png)
2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride
説明
“2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1158735-57-9. It has a molecular weight of 216.71 . The compound is typically stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-3-5-11-6-4-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride” is a solid at room temperature . It has a molecular weight of 216.71 .科学的研究の応用
Biomarker Development for Cancer Research
Studies have highlighted the use of certain compounds as biomarkers for assessing tobacco-related cancer risks. For instance, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and its glucuronides, derived from nicotine-specific nitrosamines, are used as biomarkers. These biomarkers are crucial for evaluating tobacco product exposure and potential cancer risks, underlining the importance of chemical compounds in cancer research and public health Hecht, 2002.
Drug Synthesis from Biomass
Levulinic acid (LEV), produced entirely from biomass, is a key building block for synthesizing a variety of value-added chemicals, including drug compounds. Its derivatives, through various chemical reactions, contribute to making drug synthesis more cost-effective and environmentally friendly. This emphasizes the role of chemical compounds in enhancing the sustainability of pharmaceutical manufacturing processes Zhang et al., 2021.
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is another compound that has shown promise in cancer therapy. Initially recognized for its immunosuppressive effects, FTY720 has demonstrated preclinical antitumor efficacy across several cancer models. Its cytotoxic effects, independent of phosphorylation, indicate a potential for S1PR-independent mechanisms in cancer treatment, showcasing the therapeutic applications of chemical compounds in oncology Zhang et al., 2013.
Biofuel Production
The production and application of n-butanol as a biofuel have been extensively reviewed, highlighting its competitive advantages over traditional fuels and other biofuels like ethanol. N-butanol's properties, such as higher energy content and compatibility with existing fuel infrastructure, underscore the importance of chemical research in the development of renewable energy sources Jin et al., 2011.
Safety and Hazards
特性
IUPAC Name |
2-(pyridin-4-ylmethylamino)butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-10(8-13)12-7-9-3-5-11-6-4-9;/h3-6,10,12-13H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAANTJWQIOOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
amine hydrochloride](/img/structure/B3086262.png)



![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)

amine hydrochloride](/img/structure/B3086298.png)
![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086302.png)

amine hydrochloride](/img/structure/B3086331.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)